6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile
Overview
Description
6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Nitrophenylmethylsulfanyl Group: This could be done via nucleophilic substitution or other suitable methods.
Formation of the Carbonitrile Group: This might involve cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen, lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with similar structures often exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: It may be explored as a potential drug candidate or as a lead compound in medicinal chemistry.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carboxamide
- 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
Uniqueness
The unique combination of functional groups in 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[(2-nitrophenyl)methylsulfanyl]pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-26-17-9-6-14(7-10-17)18-11-8-15(12-21)20(22-18)27-13-16-4-2-3-5-19(16)23(24)25/h2-11H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIBSUUGCGHGJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.